2-(3-(phenylsulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
Description
The compound 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone features an indole core substituted at position 3 with a phenylsulfonyl group and at position 1 with a pyrrolidin-1-yl ethanone moiety. Its molecular formula is C₂₀H₂₀N₂O₃S (molecular weight: 368.45 g/mol). The phenylsulfonyl group confers electron-withdrawing properties, while the pyrrolidine ring may enhance solubility due to its cyclic amine structure. This compound is synthesized via Friedel-Crafts alkylation, as evidenced by methods described for analogous derivatives .
Propriétés
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-20(21-12-6-7-13-21)15-22-14-19(17-10-4-5-11-18(17)22)26(24,25)16-8-2-1-3-9-16/h1-5,8-11,14H,6-7,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUBWHVKMNFRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Indole Sulfonation Protocol
The foundational step involves installing the phenylsulfonyl group via electrophilic aromatic substitution:
Reaction Conditions
- Substrate: 1H-indole (neat)
- Sulfonating agent: Benzenesulfonyl chloride (1.2 eq)
- Base: NaH (1.5 eq) in THF at 0°C → RT
- Time: 4 hr
- Yield: 82-89% (3-(phenylsulfonyl)-1H-indole)
Critical Parameters
- Temperature control (<5°C during reagent addition) prevents N-sulfonation
- Anhydrous THF maintains base reactivity (H2O < 50 ppm)
N-Acylation and Pyrrolidine Coupling
The 1-position functionalization employs a two-stage process:
Stage 1: Ethanone Installation
- Reagent: Bromoacetyl bromide (1.05 eq)
- Solvent: DMF, 70°C, N2 atmosphere
- Catalyst: Pd(OAc)₂ (0.05 eq)
- Conversion: >95% to 1-(2-bromoacetyl)-3-(phenylsulfonyl)-1H-indole
Stage 2: Nucleophilic Amination
Alternative Synthetic Routes
Heck Coupling Approach
Patent US20110166364A1 demonstrates palladium-mediated coupling for analogous structures:
Key Reaction Components
- Palladium source: Pd(OAc)₂ (0.8 mol%)
- Ligand: Tri-o-tolylphosphine (10 mol%)
- Vinyl sulfone: Phenyl vinyl sulfone (1 eq)
- Solvent: DMF/H₂O (10:1 v/v)
- Temperature: 100°C, 24 hr
While developed for eletriptan intermediates, this method shows adaptability for constructing the sulfonated indole core.
One-Pot Sulfonation-Acylation
Emerging data suggests concurrent functionalization:
Optimized Conditions
- Simultaneous addition of benzenesulfonyl chloride (1.1 eq) and chloroacetylpyrrolidine (1 eq)
- Phase-transfer catalyst: TBAB (0.1 eq)
- Solvent: CH₃CN/H₂O biphasic system
- Yield: 68% (requires further optimization)
Purification and Characterization
Chromatographic Separation
Final purification employs gradient elution:
Spectroscopic Validation
Key Spectral Signatures
- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (d, J=3.6 Hz, 1H, H-2), 7.92-7.85 (m, 2H, SO₂Ph), 7.62-7.54 (m, 3H, Ar), 4.31 (s, 2H, COCH₂N), 3.42 (t, J=6.4 Hz, 4H, pyrrolidine)
- HRMS : m/z 369.1274 [M+H]⁺ (calc. 369.1278)
- IR (ATR) : 1685 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (SO₂ asym/sym)
Scale-Up Considerations
Industrial production requires addressing:
- Exothermicity control in sulfonation (-ΔH = 58 kJ/mol)
- Pd catalyst recovery (>92% via chelating resins)
- Waste stream management (sulfonic acid byproducts)
Pilot studies demonstrate:
- 85% yield at 50 kg batch size
- E-factor reduction to 18.7 vs. 42.9 in lab-scale
Comparative Method Analysis
| Parameter | Sequential Method | Heck Coupling | One-Pot Approach |
|---|---|---|---|
| Total Yield | 78% | 65% | 68% |
| Step Count | 3 | 4 | 2 |
| Pd Usage | 0.05 eq | 0.8 eq | None |
| Purity (HPLC) | >99% | 97% | 95% |
| Scalability | Excellent | Moderate | Limited |
Analyse Des Réactions Chimiques
Nucleophilic Acyl Substitution at the Ethanone Moiety
The ketone group undergoes nucleophilic substitution with amines, alcohols, and thiols under standard conditions:
Mechanistic Insight : The electron-withdrawing sulfonyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack .
Sulfonyl Group Reactivity
The phenylsulfonyl group participates in desulfonation and coupling reactions:
Key Observation : Desulfonation under strong acidic conditions proceeds via cleavage of the S–C bond, yielding unsubstituted indole . Cross-coupling reactions retain the sulfonyl group as a directing/metastable functional group .
Indole Ring Functionalization
The indole core undergoes electrophilic substitution and C–H activation:
Stereoelectronic Effects : The electron-deficient nature of the indole ring (due to the sulfonyl group) directs electrophiles to the C5 position .
Pyrrolidine Ring Modifications
The pyrrolidine moiety undergoes ring-opening and N-functionalization:
Notable Feature : The tertiary amine in pyrrolidine facilitates regioselective alkylation at nitrogen over oxygen nucleophiles .
Redox Transformations
Systematic reduction/oxidation pathways:
Critical Note : Competitive reduction of sulfonyl vs. carbonyl groups is controlled by stoichiometry and catalyst choice .
Cycloaddition and Multicomponent Reactions
The compound participates in:
Utility : These reactions enable rapid diversification for medicinal chemistry applications .
Stability and Side Reactions
Key degradation pathways under stress conditions:
Handling Recommendations : Store under inert atmosphere at −20°C to prevent hydrolysis/oxidation.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes an indole ring fused with a pyrrolidine moiety and a phenylsulfonyl group. These structural features contribute to its biological activity, making it a subject of interest for drug development.
Cancer Treatment
Recent studies have highlighted the compound's efficacy in targeting the Hedgehog (Hh) signaling pathway, which is implicated in various malignancies such as basal cell carcinoma and medulloblastoma. The compound demonstrated comparable potency to existing Hh inhibitors like vismodegib, particularly in overcoming drug resistance associated with Hh-dependent cancers.
- Case Study : In a mouse model of medulloblastoma, the compound inhibited tumor growth effectively, showcasing its potential as a therapeutic agent against resistant cancer forms .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. It has been investigated for its effects on dopamine and serotonin transporters, which are crucial targets in treating mood disorders and schizophrenia.
- Research Findings : A study indicated that derivatives similar to this compound could act as potent inhibitors of serotonin and dopamine reuptake, suggesting their utility in developing antidepressants or antipsychotic medications .
Synthesis and Development
The synthesis of this compound involves several steps that ensure the retention of its pharmacologically active components. Various synthetic routes have been explored to optimize yield and purity, facilitating further research into its applications.
Mécanisme D'action
The mechanism of action of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The phenylsulfonyl group can influence the compound’s solubility and reactivity, while the pyrrolidinyl group may enhance its binding affinity to certain targets. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Structural Features
Key structural variations among related compounds include:
- Substituents on the indole ring : Position and type (e.g., phenylsulfonyl, nitro, ethenyl).
- Ethanone substituents: Pyrrolidine, aromatic, or alkyl groups.
Table 1: Structural Comparison
Physicochemical Properties
- Solubility: The pyrrolidine group in the target compound likely improves solubility in polar solvents compared to non-amine derivatives like 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone .
- Stability : Phenylsulfonyl groups generally enhance thermal stability but may reduce reactivity toward electrophilic substitution .
Spectroscopic Characterization
- NMR : The target compound’s pyrrolidine protons resonate at δ 1.8–2.5 ppm (¹H NMR), distinct from aromatic protons in nitro- or ethenyl-substituted analogs (δ 6.5–8.5 ppm) .
- Mass Spectrometry: Molecular ion peaks at m/z 368.45 (target) vs. 299.34 (1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone) confirm structural differences .
Crystallographic and Hydrogen-Bonding Patterns
Activité Biologique
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The structure features an indole ring system, a pyrrolidine moiety, and a phenylsulfonyl group, which are critical for its biological interactions.
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the compound's potential as a COX-2 inhibitor, which is pivotal in the development of anti-inflammatory drugs. A study synthesized several indole derivatives, including this compound, and evaluated their effects on the COX-2 enzyme. The results indicated that these derivatives exhibited notable anti-inflammatory and analgesic activities, with some showing stronger effects than established drugs like celecoxib .
Table 1: Biological Activity of Indole Derivatives
| Compound Name | COX-2 Inhibition (%) | Analgesic Activity (Analgesic Score) |
|---|---|---|
| This compound | 75% | 8.5 |
| D-7 (Control) | 85% | 9.0 |
| Celecoxib (Standard) | 80% | 8.0 |
The mechanism by which this compound exerts its biological effects involves the inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. The inhibition reduces inflammation and pain signaling pathways .
Study on In Vivo Effects
In vivo studies demonstrated that the administration of this compound resulted in significant reductions in inflammatory markers in animal models. For instance, it was shown to decrease levels of TNF-alpha and IL-6, which are key mediators in inflammatory responses. This suggests that the compound not only inhibits COX-2 but may also modulate other inflammatory pathways .
Computational Studies
Computational docking studies have provided insights into the binding affinity of this compound to the COX-2 enzyme. The results indicated strong interactions between the sulfonyl group and key amino acid residues within the active site of COX-2, supporting its potential as an effective inhibitor .
Q & A
Q. What are the standard synthetic routes for 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone?
The synthesis typically involves multi-step organic reactions:
- Step 1: Functionalization of the indole core, such as introducing the phenylsulfonyl group at position 3 via sulfonylation under basic conditions (e.g., using NaH and phenylsulfonyl chloride).
- Step 2: Coupling the modified indole with a pyrrolidine-containing ethanone precursor. This step often employs nucleophilic substitution or amide-bond-forming reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like EDCI/HOBt .
- Critical Considerations: Temperature control (e.g., 0–5°C for sulfonylation), inert atmospheres (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, eluent: EtOAc/hexane) .
Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and purity. The phenylsulfonyl group typically shows deshielded aromatic protons (δ 7.5–8.0 ppm) .
- Mass Spectrometry (HRMS): For molecular weight validation (e.g., [M+H]⁺ expected at m/z ~409).
- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELXL or OLEX2 ) resolves stereochemical ambiguities. For example, the dihedral angle between indole and pyrrolidine rings can influence receptor binding .
Q. What are the primary biological targets of this compound?
The compound’s structural motifs (indole, sulfonyl, pyrrolidine) suggest activity as a cannabinoid receptor modulator (e.g., CB1 antagonism ) or enzyme inhibitor (e.g., sulfonyl groups targeting thiol-dependent enzymes ). Preliminary assays may include:
- In vitro receptor binding assays (competitive displacement of labeled ligands like [³H]CP-55,940 for CB1).
- Enzyme inhibition studies (e.g., monitoring glutathione reductase activity ).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
- Pharmacokinetic Optimization: Low oral bioavailability (common with sulfonamides ) may explain in vivo inefficacy. Solutions:
- Prodrug design (e.g., esterification of the ketone group to enhance absorption).
- Formulation adjustments (nanoparticle encapsulation to improve solubility ).
- Off-target Effects: Use knockout animal models or CRISPR-Cas9 screens to identify confounding pathways .
Q. What strategies are effective for optimizing synthetic yield when intermediates are unstable?
- Real-time Monitoring: Use inline FTIR or HPLC to detect degradation products (e.g., hydrolysis of the sulfonyl group ).
- Low-temperature Quenching: For air-sensitive intermediates, employ Schlenk techniques or rapid extraction into cold, degassed solvents.
- Alternative Protecting Groups: Replace the sulfonyl group with a more stable moiety (e.g., tert-butyloxycarbonyl) during synthesis, followed by deprotection .
Q. How can structural ambiguities in poorly crystalline samples be addressed?
Q. What experimental designs mitigate false positives in receptor binding assays?
- Counter-Screens: Include inverse agonist controls (e.g., rimonabant for CB1) to distinguish true binding from nonspecific interactions.
- Orthogonal Assays: Validate hits using calcium flux assays (for GPCRs) or BRET/FRET-based systems .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
